(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one
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Overview
Description
(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of two 3,4-dimethoxybenzylidene groups attached to a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-methylpiperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups on the benzylidene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In the field of medicine, this compound may be explored for its therapeutic potential. Studies may focus on its efficacy and safety in treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other valuable chemicals.
Mechanism of Action
The mechanism of action of (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (3Z,5E)-3,5-bis(4-methoxybenzylidene)-1-methylpiperidin-4-one
- (3Z,5E)-3,5-bis(3,4-dimethoxyphenyl)-1-methylpiperidin-4-one
Uniqueness
(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is unique due to the presence of two 3,4-dimethoxybenzylidene groups, which impart distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H27NO5 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H27NO5/c1-25-14-18(10-16-6-8-20(27-2)22(12-16)29-4)24(26)19(15-25)11-17-7-9-21(28-3)23(13-17)30-5/h6-13H,14-15H2,1-5H3/b18-10-,19-11+ |
InChI Key |
LBPQIXCPSBVRDA-OMYAATJGSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C1 |
Origin of Product |
United States |
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